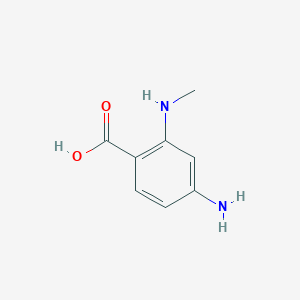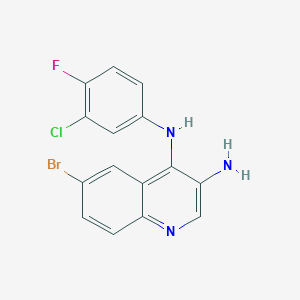
6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and fluorine atoms.
Métodos De Preparación
The synthesis of 6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine typically involves multiple steps. One common method starts with the reaction of 4-aminoquinoline with a brominated phenyl compound to form an intermediate. This intermediate is then subjected to chlorination and fluorination reactions under specific conditions to yield the final product . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Due to its unique structure, it may exhibit anticancer, antiviral, and antibacterial activities.
Industry: It can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparación Con Compuestos Similares
6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine can be compared with other similar compounds, such as:
6-bromo-4-chloroquinoline: This compound has a similar quinoline core but lacks the fluorophenyl group, which may result in different biological activities.
6-bromo-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile: This compound has a similar structure but includes a carbonitrile group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H10BrClFN3 |
|---|---|
Peso molecular |
366.61 g/mol |
Nombre IUPAC |
6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine |
InChI |
InChI=1S/C15H10BrClFN3/c16-8-1-4-14-10(5-8)15(13(19)7-20-14)21-9-2-3-12(18)11(17)6-9/h1-7H,19H2,(H,20,21) |
Clave InChI |
DJOOAVKGYFYRMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2N)Br)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(1,3-Benzothiazol-2-ylmethoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13879956.png)
![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}-2-methylpyrimidine-5-carboxylate](/img/structure/B13879969.png)

![4-[(1-Methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879983.png)

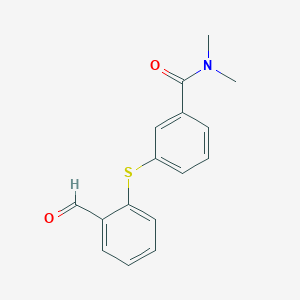
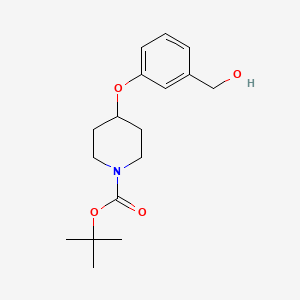
![2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B13880007.png)
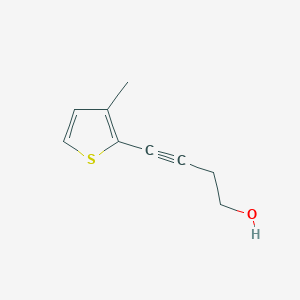
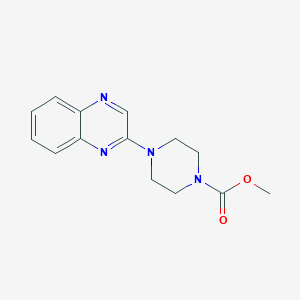
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide](/img/structure/B13880031.png)
![[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate](/img/structure/B13880043.png)
